2,2'-Disulfanediyldiacetylchloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

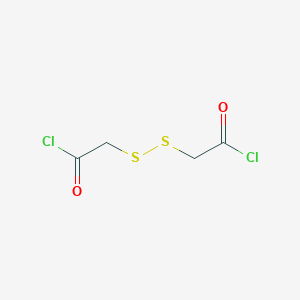

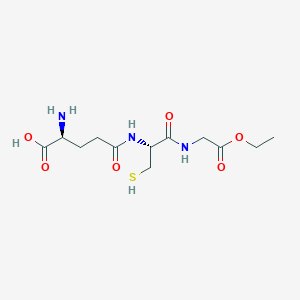

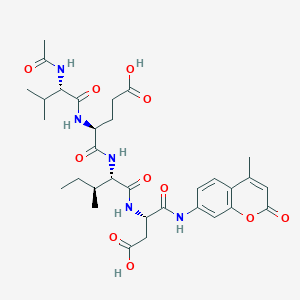

2,2'-Disulfanediyldiacetylchloride, also known as DSDACl, is a chemical compound that has been widely used in scientific research as a cross-linking reagent. It is a colorless liquid with a pungent odor and is highly reactive towards nucleophiles. DSDACl is commonly used in biochemistry and molecular biology to cross-link proteins and nucleic acids, as well as to modify the surface of nanoparticles.

Mecanismo De Acción

2,2'-Disulfanediyldiacetylchloride is a bifunctional cross-linking reagent that forms covalent bonds between two nucleophiles. The reaction occurs through the displacement of the chloride ion by a nucleophile, resulting in the formation of a stable thioether bond. The reaction is typically carried out under mild conditions and does not require the use of a catalyst.

Efectos Bioquímicos Y Fisiológicos

2,2'-Disulfanediyldiacetylchloride has been shown to have minimal toxicity and does not have any significant effects on the physiological functions of cells. However, it is important to note that the use of 2,2'-Disulfanediyldiacetylchloride should be carefully controlled to avoid any unintended effects on the biological system being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of using 2,2'-Disulfanediyldiacetylchloride as a cross-linking reagent is its high reactivity towards nucleophiles. This allows for the efficient cross-linking of proteins and nucleic acids, even at low concentrations. Additionally, 2,2'-Disulfanediyldiacetylchloride is relatively easy to use and does not require the use of harsh conditions or specialized equipment.

However, there are also some limitations to using 2,2'-Disulfanediyldiacetylchloride in lab experiments. One of the main limitations is its potential to form non-specific cross-links, which can interfere with the interpretation of experimental results. Additionally, 2,2'-Disulfanediyldiacetylchloride can be difficult to remove from cross-linked samples, which can make downstream analysis more challenging.

Direcciones Futuras

There are several potential future directions for the use of 2,2'-Disulfanediyldiacetylchloride in scientific research. One area of interest is the development of new cross-linking strategies that can minimize the formation of non-specific cross-links. Another potential direction is the use of 2,2'-Disulfanediyldiacetylchloride in the modification of nanoparticles for targeted drug delivery. Additionally, there is potential for the use of 2,2'-Disulfanediyldiacetylchloride in the development of new diagnostic tools for the detection of protein-protein interactions. Overall, the versatility and reactivity of 2,2'-Disulfanediyldiacetylchloride make it a promising reagent for a wide range of applications in scientific research.

Métodos De Síntesis

The synthesis of 2,2'-Disulfanediyldiacetylchloride involves the reaction of thionyl chloride with diacetyl disulfide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures. The resulting product is purified by distillation or chromatography.

Aplicaciones Científicas De Investigación

2,2'-Disulfanediyldiacetylchloride has been extensively used in scientific research as a cross-linking reagent. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. 2,2'-Disulfanediyldiacetylchloride has also been used to modify the surface of nanoparticles for various biomedical applications.

Propiedades

IUPAC Name |

2-[(2-chloro-2-oxoethyl)disulfanyl]acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O2S2/c5-3(7)1-9-10-2-4(6)8/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYNFUDMWCCZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)SSCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O2S2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Disulfanediyldiacetylchloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)